N-cyclopropyl-1-(6-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide
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Overview
Description
N-cyclopropyl-1-(6-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a thiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-(6-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide involves multiple steps, starting from readily available starting materials
Formation of Thiazolopyrimidine Core: The synthesis begins with the condensation of a thioamide with a β-ketoester to form the thiazole ring. This is followed by cyclization with a suitable diamine to form the pyrimidine ring.
Introduction of Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-(6-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the carbonyl groups present in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
N-cyclopropyl-1-(6-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used as a tool compound in biological studies to understand the role of specific molecular targets.
Chemical Biology: The compound is used in chemical biology to study protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(6-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
N-cyclopropyl-1-(6-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide can be compared with other thiazolopyrimidine derivatives:
Pyrazolo[3,4-d]pyrimidine: This compound has a similar core structure but lacks the cyclopropyl and fluorophenyl groups.
Triazolothiadiazine: This compound has a different core structure but shares some pharmacological properties, such as enzyme inhibition.
The unique structural features of this compound, such as the presence of the cyclopropyl and fluorophenyl groups, contribute to its distinct pharmacological profile and make it a valuable compound for further research.
Properties
Molecular Formula |
C22H23FN6O3S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-cyclopropyl-1-[6-[2-(3-fluoroanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H23FN6O3S/c23-14-2-1-3-16(10-14)25-17(30)11-29-12-24-19-18(21(29)32)33-22(27-19)28-8-6-13(7-9-28)20(31)26-15-4-5-15/h1-3,10,12-13,15H,4-9,11H2,(H,25,30)(H,26,31) |
InChI Key |
OWNQFJDSNFUQHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C3=NC4=C(S3)C(=O)N(C=N4)CC(=O)NC5=CC(=CC=C5)F |
Origin of Product |
United States |
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